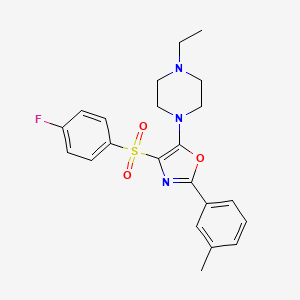

5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole

Description

5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-ethylpiperazine group at position 5, a 4-fluorophenyl sulfonyl group at position 4, and a meta-tolyl (3-methylphenyl) group at position 2. The oxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, is a common scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

5-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c1-3-25-11-13-26(14-12-25)22-21(30(27,28)19-9-7-18(23)8-10-19)24-20(29-22)17-6-4-5-16(2)15-17/h4-10,15H,3,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOWNFZPHBYSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a piperazine moiety, a sulfonyl group, and an oxazole ring. The molecular formula is , and it has a molecular weight of approximately 357.45 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available starting materials. The key steps include:

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions.

- Final coupling with the piperazine derivative.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| Similar Sulfonamide Derivative | S. aureus | 8 µg/mL |

Anticancer Activity

Studies have demonstrated that oxazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation and the activation of caspase pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that a related oxazole compound induced apoptosis in breast cancer cell lines by activating the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Analgesic Effects

The analgesic properties of compounds similar to this compound have been evaluated using animal models. The compound's efficacy was assessed through writhing tests and hot plate tests, indicating significant pain relief comparable to standard analgesics like ibuprofen.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Inhibition of COX Enzymes : The sulfonamide group may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thus alleviating pain and inflammation.

- Targeting Receptors : The piperazine moiety may enhance binding affinity to neurotransmitter receptors involved in pain modulation.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Oxazole vs. Thiazole Derivatives

Compounds 4 and 5 in –4 feature a thiazole ring (sulfur instead of oxygen in the heterocycle) substituted with fluorophenyl, chlorophenyl, and triazolyl groups. The thiazole core exhibits similar aromaticity to oxazole but differs in electronic properties due to sulfur’s larger atomic size and lower electronegativity. This difference may influence binding affinity in biological targets or crystallization behavior. For instance, the isostructural thiazole derivatives in crystallize in triclinic P 1 symmetry with two independent molecules in the asymmetric unit, a packing arrangement likely influenced by the sulfur atom’s polarizability .

Sulfonyl Group Variations

The target compound’s 4-fluorophenyl sulfonyl group is structurally analogous to sulfonamide derivatives in (e.g., compounds 6d–6l), which feature sulfamoyl-amino substituents. However, the para-fluorine in the target compound may reduce metabolic degradation compared to non-halogenated analogs, as seen in ’s benzhydrylpiperazine derivatives (melting points 132–230°C) .

Piperazine Substitutions

The ethylpiperazine group in the target compound contrasts with bulkier piperazine derivatives in , such as bis(4-fluorophenyl)methyl or benzhydryl groups. Smaller alkyl chains (e.g., ethyl) likely reduce steric hindrance, improving membrane permeability. For example, compound 6k in , with a bis(4-fluorophenyl)methyl group, exhibits a higher melting point (230°C) due to increased molecular weight and packing efficiency, whereas the ethyl group in the target compound may lower its melting point .

Characterization

All compounds in –4 and 6 were characterized via NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (ESI-MS), and X-ray crystallography (using SHELX software, per ). The target compound would likely require similar techniques to confirm its structure, particularly ¹⁹F NMR to verify the para-fluorophenyl group and ESI-MS for molecular ion ([M+H]⁺) identification .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

- The ethylpiperazine group in the target compound may confer better solubility than ’s bulkier piperazine derivatives.

Research Implications and Limitations

Key research gaps include:

- Experimental determination of the target compound’s melting point, solubility, and biological activity.

- Comparative crystallography to assess packing efficiency relative to isostructural thiazole derivatives .

Future work should leverage methodologies from –6, particularly SHELX-based crystallography and ESI-MS, to characterize this compound comprehensively .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Ethylpiperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazole, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by functionalization. Key steps include:

- Sulfonation : Introducing the 4-fluorophenyl sulfonyl group via sulfonylation using reagents like 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., KOH in ethanol) .

- Piperazine coupling : The 4-ethylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Oxazole formation : Cyclization of precursors (e.g., α-haloketones with nitriles) under thermal or acidic conditions .

Critical parameters include temperature control (reflux for sulfonation) and solvent selection (DMF or THF for coupling reactions) to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions, with deshielded protons near electron-withdrawing groups (e.g., sulfonyl) providing structural clues .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula, particularly for distinguishing isotopic patterns of fluorine and sulfur .

- X-ray crystallography : Resolves ambiguities in stereochemistry and ring conformations, as demonstrated for related fluorophenyl-oxazole derivatives .

- TLC/HPLC : Monitors reaction progress and purity (>95% purity threshold recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfonation step in the synthesis of this compound, and what factors contribute to side product formation?

- Reagent stoichiometry : Excess 4-fluorobenzenesulfonyl chloride (1.2–1.5 equivalents) ensures complete reaction but risks di-sulfonation byproducts .

- Temperature control : Maintaining 60–80°C during sulfonation minimizes decomposition while promoting selectivity .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride reactivity, while ethanol/water mixtures aid in precipitating pure product .

- Byproduct mitigation : Acidic workup (pH 6) precipitates the product, reducing residual sulfonic acid impurities .

Q. What analytical strategies are recommended to resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Orthogonal validation : Cross-check NMR assignments with COSY, HSQC, and HMBC to resolve overlapping signals .

- Crystallographic confirmation : Single-crystal X-ray diffraction provides unambiguous structural evidence, as seen in fluorophenyl-thiazole analogs .

- Isotopic labeling : F NMR tracks fluorine environments to confirm sulfonyl group integration .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl sulfonyl group in biological activity?

- Analog synthesis : Replace the sulfonyl group with methylsulfonyl, carbonyl, or phosphonate moieties to assess electronic effects .

- Biological assays : Test analogs against microbial strains (e.g., S. aureus, E. coli) to correlate substituent electronegativity with antimicrobial potency .

- Computational modeling : Density Functional Theory (DFT) calculates charge distribution to predict binding interactions with target enzymes .

Q. What in silico methods are appropriate for predicting the binding affinity of this compound to potential biological targets like enzymes or receptors?

- Molecular docking : Use AutoDock Vina to model interactions with kinase or GPCR binding pockets, leveraging structural data from related piperazine-containing compounds .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with the sulfonyl group .

Q. How should researchers address conflicting bioactivity data between antimicrobial and anticancer studies for this compound?

- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., pH, inoculum size) to eliminate variability .

- Purity verification : Re-test the compound after HPLC purification to rule out impurities affecting cytotoxicity .

- Target profiling : Use kinome-wide screening or proteomics to identify off-target interactions that may explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.